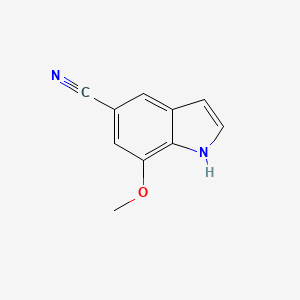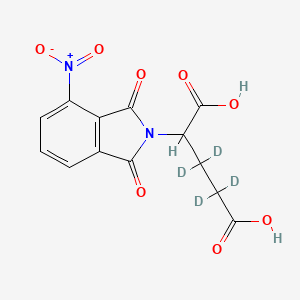
Glycine, 2,2'-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-): is a complex dipeptide compound that plays a crucial role in various biological processes. It is composed of glycine, L-glutamic acid, and L-cysteine, forming a unique structure that is essential for its biological functions. This compound is a key intermediate in the synthesis of glutathione, a vital antioxidant in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) involves multiple steps. The primary synthetic route includes the following steps:
Formation of γ-L-Glutamyl-L-cysteine: This is synthesized from L-glutamic acid and L-cysteine in the presence of the enzyme glutamate-cysteine ligase.
Addition of Glycine: The γ-L-Glutamyl-L-cysteine is then bonded with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can produce the necessary enzymes for the synthesis. The fermentation process is optimized to maximize yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, forming disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Various substitution reactions can occur, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Reversion to the reduced monomeric form.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of glutathione, which is essential for various biochemical assays and studies involving oxidative stress and redox biology .
Biology
In biological research, it is used to study cellular processes involving detoxification, antioxidant defense, and cellular signaling. It is also used in studies related to aging and chronic diseases .
Medicine
Medically, this compound is investigated for its potential therapeutic benefits in conditions involving oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Industry
In the industrial sector, it is used in the production of supplements and pharmaceuticals aimed at boosting antioxidant levels in the body.
Wirkmechanismus
The compound exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The molecular targets include various enzymes involved in detoxification processes, such as glutathione peroxidase and glutathione S-transferase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-L-Glutamyl-L-cysteine: A direct precursor in the synthesis of the compound.
Glutathione: The final product in the synthesis pathway, with similar antioxidant properties.
N-Acetylcysteine: Another compound with antioxidant properties, often used as a supplement.
Uniqueness
What sets Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) apart is its specific role in the synthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress .
Eigenschaften
CAS-Nummer |
128129-59-9 |
|---|---|
Molekularformel |
C22H36N6O12S2 |
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2S,5S)-5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,6-bis(carboxymethylamino)-1,6-dioxo-2,5-bis(sulfanylmethyl)hexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N6O12S2/c23-11(17(35)36)1-3-13(29)27-21(9-41,19(39)25-7-15(31)32)5-6-22(10-42,20(40)26-8-16(33)34)28-14(30)4-2-12(24)18(37)38/h11-12,41-42H,1-10,23-24H2,(H,25,39)(H,26,40)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t11-,12-,21+,22+/m0/s1 |
InChI-Schlüssel |
UXQVCNVGKIGYAT-SNLXXHADSA-N |
Isomerische SMILES |
C(CC(=O)N[C@](CC[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)(CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CCC(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
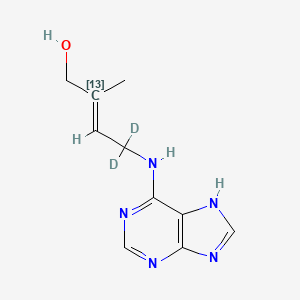



![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
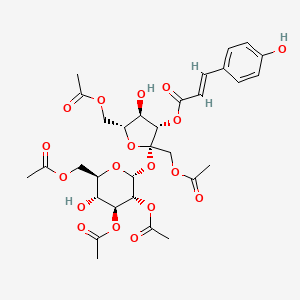
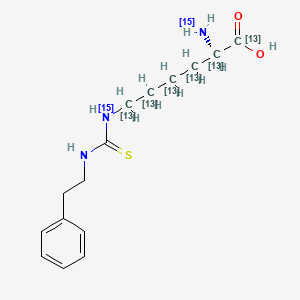
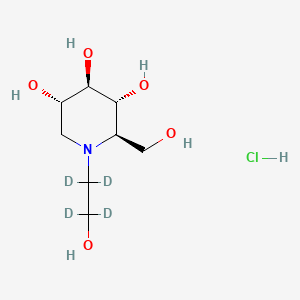
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
